molecular formula C10H8BrNO2 B1580410 methyl 6-bromo-1H-indole-2-carboxylate CAS No. 372089-59-3

methyl 6-bromo-1H-indole-2-carboxylate

Cat. No. B1580410
M. Wt: 254.08 g/mol
InChI Key: BUMYRKNZGPXFEG-UHFFFAOYSA-N
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Description

Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of indole derivatives has been reported in various studies. For instance, one study described the isolation of indole derivatives using flash chromatography or semi-preparative HPLC . Another study mentioned the inhibitory activity of compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate against influenza A .


Molecular Structure Analysis

The molecular structure of methyl 6-bromoindole-2-carboxylate is characterized by its solubility in acetone .


Chemical Reactions Analysis

Methyl 6-bromo-1H-indole-2-carboxylate is a key intermediate in various chemical reactions. It is used in the synthesis of different pharmaceuticals and agrochemicals .


Physical And Chemical Properties Analysis

Methyl 6-bromo-1H-indole-2-carboxylate has a density of 1.6±0.1 g/cm3, a boiling point of 386.2±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 58.0±0.3 cm3, and its molar volume is 155.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Conversion into Ester Derivatives : Methyl 6-bromo-1H-indole-2-carboxylate can be converted into various ester derivatives, including tetrahydro, dihydro, and dehydro esters, using N-bromosuccinimide. This process involves bromine migration to the benzene ring, leading to the formation of 8- and 9-bromo compounds (Irikawa et al., 1989).

  • Application in Synthesis of Brominated Indole Derivatives : The compound is used in the synthesis of brominated indole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin. Its regioselective bromination and subsequent transformation into parent dibromoindole derivatives are significant (Parsons et al., 2011).

  • Synthesis of Novel Indole Derivatives : New synthesis methods have been developed for 1-methyl-1H-indole-3-carboxylates, using cross-dehydrogenative coupling. These methods facilitate functionalization of the α carbon of iminium from tertiary amines, showcasing the versatility of methyl 6-bromo-1H-indole-2-carboxylate in synthetic chemistry (Akbari & Faryabi, 2023).

Chemical Investigations and Analysis

  • Molecular Structure Determination : Ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a derivative of methyl 6-bromo-1H-indole-2-carboxylate, has been synthesized and analyzed. Its molecular structure was optimized and determined through experimental and theoretical studies, highlighting the compound's utility in advanced chemical research (Luo et al., 2019).

  • Synthesis Technology Research : The compound has been used in synthesis technology research, focusing on the optimization of process parameters for efficient production with high purity. Such research emphasizes the compound's importance in the field of synthetic organic chemistry (Huang Bi-rong, 2013).

Biological Applications

  • Marine Natural Products Exploration : Research has identified brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid methyl ester, in Thorectidae sponges. These compounds show inhibitory growth effects on Staphylococcus epidermidis, indicating potential biological and pharmaceutical applications (Segraves & Crews, 2005).

  • Antiproliferative Activity Study : Certain indole-2-carboxylate derivatives, structurally related to methyl 6-bromo-1H-indole-2-carboxylate, have shown significant antiproliferative activity against cancer cells. These derivatives have potential as anticancer agents, underlining the biomedical relevance of related indole compounds (Ji et al., 2014).

Safety And Hazards

When handling methyl 6-bromo-1H-indole-2-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Future Directions

Methyl 6-bromoindole-2-carboxylate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve its use in the development of new drugs and agrochemicals .

properties

IUPAC Name

methyl 6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYRKNZGPXFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353804
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1H-indole-2-carboxylate

CAS RN

372089-59-3
Record name methyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org
CH Yao, TC Hsieh, JS Song, JC Lee - Future Medicinal Chemistry, 2020 - Future Science
… Starting from methyl 6-bromo-1H-indole-2-carboxylate 2, compound 6i was obtained as a yellowish solid in 12% yield over four steps. H NMR (300 MHz, DMSO-d6) δ 8.33 (d, J = 9.0 Hz…
Number of citations: 8 www.future-science.com
M Ahmed Fouad, F Ferretti, D Formenti… - European Journal of …, 2021 - Wiley Online Library
… Methyl 6-bromo-1H-indole-2-carboxylate (2 f): Obtained as a white solid (124 mg, 0.49 mmol, 90 % yield) after column chromatography (hexane:CH 2 Cl 2 =4 : 6+1 % Et 3 N). H NMR (…
MA Fouad, F Ferretti, F Ragaini - The Journal of Organic …, 2023 - ACS Publications
The reductive cyclization reaction of o-nitrostyrenes to generate indoles has been investigated for three decades using CO as a cheap reducing agent, but it remains an interesting area …
Number of citations: 6 pubs.acs.org
D Formenti - 2017 - air.unimi.it
This thesis focuses its attention into two different aspects of catalysis. In the first part, transition-metal complexes were used as homogeneous catalysts for the preparation nitrogen-…
Number of citations: 4 air.unimi.it

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